4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H10ClN3OS and a molecular weight of 219.69 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 2-methoxyethylthiol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This allows for better control over reaction parameters, increased yield, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-
- 2-Pyrimidinamine, 4-chloro-6-methyl-
Uniqueness
4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine is unique due to the presence of the 2-methoxyethylthio group, which imparts specific chemical and biological properties . This functional group enhances the compound’s solubility, reactivity, and potential for further chemical modifications .
Properties
Molecular Formula |
C7H10ClN3OS |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
4-chloro-6-(2-methoxyethylsulfanyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10ClN3OS/c1-12-2-3-13-6-4-5(8)10-7(9)11-6/h4H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
MNEXCMGDKLJUGE-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
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